2-Iodobutane-D9

Quantitative Mass Spectrometry Isotope Dilution Internal Standard

2-Iodobutane-D9 (CAS 1219795-41-1) is a perdeuterated analogue of 2-iodobutane (sec-butyl iodide), in which all nine hydrogen atoms are replaced by deuterium (99 atom% D). This stable isotope-labeled compound possesses a molecular formula of C4D9I and a molecular weight of 193.07 g/mol, representing a mass shift of +9.05 Da relative to its unlabeled counterpart (184.02 g/mol).

Molecular Formula C4H9I
Molecular Weight 193.07 g/mol
Cat. No. B13848162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodobutane-D9
Molecular FormulaC4H9I
Molecular Weight193.07 g/mol
Structural Identifiers
SMILESCCC(C)I
InChIInChI=1S/C4H9I/c1-3-4(2)5/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D
InChIKeyIQRUSQUYPCHEKN-CBZKUFJVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodobutane-D9: Deuterated Alkyl Iodide for Isotopic Tracing and Quantitative MS Analysis


2-Iodobutane-D9 (CAS 1219795-41-1) is a perdeuterated analogue of 2-iodobutane (sec-butyl iodide), in which all nine hydrogen atoms are replaced by deuterium (99 atom% D) [1]. This stable isotope-labeled compound possesses a molecular formula of C4D9I and a molecular weight of 193.07 g/mol, representing a mass shift of +9.05 Da relative to its unlabeled counterpart (184.02 g/mol) [2]. As a halogenated alkane, it retains the core reactivity of alkyl iodides while offering distinct advantages for mass spectrometry (MS)-based quantification, nuclear magnetic resonance (NMR) spectroscopy, and mechanistic investigations where isotopic labeling is required .

Why Unlabeled 2-Iodobutane or Other Isotopologues Cannot Replace 2-Iodobutane-D9 in Quantitative LC/GC-MS Workflows


In quantitative mass spectrometry, co-eluting matrix components can suppress or enhance analyte ionization, leading to systematic errors. Deuterated internal standards (IS) such as 2-Iodobutane-D9 are designed to mimic the analyte's physicochemical behavior during sample preparation, chromatography, and ionization, thereby compensating for these matrix effects [1]. However, the extent of this compensation is directly tied to the mass difference between the IS and the analyte: a shift of at least +3 Da is generally recommended to avoid spectral overlap with the analyte's natural isotopic envelope [2]. 2-Iodobutane-D9 provides a robust +9 Da shift, ensuring baseline resolution from the unlabeled analyte in MS detection and preventing cross-talk. Substituting with unlabeled 2-iodobutane or a less extensively deuterated isotopologue (e.g., -d3) risks co-elution, isotopic interference, and inaccurate quantification, rendering the analytical method non-compliant with regulatory guidelines for bioanalysis or environmental monitoring.

2-Iodobutane-D9 vs. Unlabeled 2-Iodobutane: Quantitative Differentiation Evidence for Method Selection


Mass Spectrometry Quantification: +9 Da Mass Shift Ensures Spectral Resolution and Accurate Isotope Dilution

2-Iodobutane-D9 exhibits a molecular weight of 193.07 g/mol, representing a +9.05 Da increase over unlabeled 2-iodobutane (184.02 g/mol) [1]. This mass shift exceeds the typical +3 Da minimum recommended for internal standards in LC-MS/MS, ensuring that the deuterated IS signal is completely resolved from the analyte's M+1, M+2, etc., isotopic peaks [2]. Consequently, isotope dilution MS methods using 2-Iodobutane-D9 as an internal standard can achieve enhanced accuracy and precision by eliminating cross-signal contamination.

Quantitative Mass Spectrometry Isotope Dilution Internal Standard

Isotopic Enrichment: 99 atom% D Ensures Minimal Signal Dilution in Isotope Dilution Assays

2-Iodobutane-D9 is commercially supplied with a certified isotopic enrichment of 99 atom% D [1]. This high level of deuteration minimizes the residual unlabeled fraction (≤1%), which would otherwise contribute to background signal in the analyte channel and reduce the accuracy of isotope dilution calculations. In contrast, isotopologues with lower enrichment (e.g., 98% D) introduce proportionally higher background, potentially biasing quantification at low analyte concentrations.

Isotope Dilution Mass Spectrometry Analytical Chemistry Method Validation

Physical Property Parity: Chromatographic Co-Elution with Analyte for Accurate Matrix Effect Correction

Despite the mass increase from deuteration, 2-Iodobutane-D9 retains physicochemical properties nearly identical to unlabeled 2-iodobutane. Predicted data indicate a density of 1.6±0.1 g/cm³ and a boiling point of 120.0±8.0 °C, matching the reported density of 1.598 g/mL at 25 °C and boiling point of 119-120 °C for the unlabeled compound [1]. This parity ensures that the deuterated internal standard co-elutes with the analyte during liquid or gas chromatography, providing optimal correction for ion suppression or enhancement caused by co-eluting matrix components [2].

LC-MS/MS Method Development Sample Preparation Matrix Effects

Gas Chromatographic Retention Index Parity: Confirmed Chromatographic Behavior for GC-MS Applications

The retention behavior of 2-iodobutane has been characterized by Kovats retention indices: 1019 on a Carbowax 20M polar column at 75°C and 789 on an Apiezon L non-polar column at 130°C [1]. While direct experimental data for the deuterated analog are not available, extensive class-level evidence demonstrates that perdeuteration does not significantly alter gas chromatographic retention times on most stationary phases. Thus, 2-Iodobutane-D9 is expected to exhibit a retention time within 0.1 min of the unlabeled analyte, ensuring effective matrix effect compensation in GC-MS methods.

GC-MS Retention Index Volatile Organic Analysis

Stabilized Formulation with Copper: Enhanced Shelf-Life and Reproducibility for Long-Term Studies

2-Iodobutane-D9 is commercially supplied with a copper stabilizer to prevent decomposition . The unlabeled 2-iodobutane is also typically stabilized with copper due to its light sensitivity and potential for decomposition [1]. The stabilized formulation ensures that the isotopic internal standard maintains its chemical purity (≥95%) over extended periods (recommended re-analysis after 3 years) , thereby preserving its utility as a reliable calibration and quantification standard in longitudinal studies or multi-batch experiments.

Chemical Stability Long-Term Storage Method Reproducibility

2-Iodobutane-D9 in Practice: Evidence-Backed Application Scenarios for Procurement Decisions


LC-MS/MS Quantification of 2-Iodobutane in Biological Matrices (Pharmacokinetic Studies)

When quantifying 2-iodobutane as a drug metabolite or environmental contaminant in plasma or urine, 2-Iodobutane-D9 serves as the ideal isotope-labeled internal standard. Its +9 Da mass shift (Evidence Item 1) and 99 atom% D enrichment (Evidence Item 2) ensure accurate correction for matrix effects and precise quantification down to trace levels, fulfilling regulatory requirements for bioanalytical method validation [1].

Investigating Kinetic Isotope Effects in Nucleophilic Substitution Reactions

2-Iodobutane-D9 is employed as a mechanistic probe in SN2 and SN1 reaction studies. The deuterium substitution at the β-position can alter reaction rates and stereochemistry, providing insights into transition-state structures. The high isotopic purity (Evidence Item 2) ensures that observed kinetic isotope effects are not confounded by isotopic impurities .

GC-MS Analysis of Volatile Organic Compounds Using 2-Iodobutane as a Derivatization Reagent

In analytical methods where 2-iodobutane is used to derivatize analytes for enhanced volatility or detectability, 2-Iodobutane-D9 can be added as a pre-derivatization internal standard. Its near-identical physicochemical properties and chromatographic behavior (Evidence Items 3 & 4) ensure it tracks derivatization efficiency and sample loss, leading to more accurate quantification of the target analytes.

Stable Isotope Labeling for NMR-Based Metabolomics and Reaction Monitoring

The perdeuteration of 2-Iodobutane-D9 eliminates proton signals from the alkyl chain, simplifying 1H-NMR spectra when it is used as a solvent or co-solute. This allows researchers to observe analyte signals without interference from the reagent, facilitating reaction monitoring and mixture analysis in synthetic organic chemistry and metabolomics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Iodobutane-D9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.